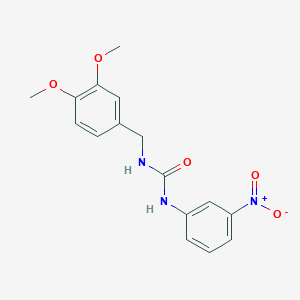
1-(3,4-Dimethoxybenzyl)-3-(3-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-DIMETHOXYBENZYL)-N’-(3-NITROPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYBENZYL)-N’-(3-NITROPHENYL)UREA typically involves the reaction of 3,4-dimethoxybenzylamine with 3-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N-(3,4-DIMETHOXYBENZYL)-N’-(3-NITROPHENYL)UREA may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-DIMETHOXYBENZYL)-N’-(3-NITROPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy groups could produce various substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(3,4-DIMETHOXYBENZYL)-N’-(3-NITROPHENYL)UREA would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,4-DIMETHOXYBENZYL)-N’-(4-NITROPHENYL)UREA: Similar structure but with the nitro group in a different position.
N-(3,4-DIMETHOXYBENZYL)-N’-(3-CHLOROPHENYL)UREA: Chlorine substituent instead of a nitro group.
N-(3,4-DIMETHOXYBENZYL)-N’-(3-METHOXYPHENYL)UREA: Methoxy group instead of a nitro group.
Uniqueness
N-(3,4-DIMETHOXYBENZYL)-N’-(3-NITROPHENYL)UREA is unique due to the presence of both methoxy and nitro groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can result in distinct properties compared to similar compounds.
Eigenschaften
Molekularformel |
C16H17N3O5 |
|---|---|
Molekulargewicht |
331.32 g/mol |
IUPAC-Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(3-nitrophenyl)urea |
InChI |
InChI=1S/C16H17N3O5/c1-23-14-7-6-11(8-15(14)24-2)10-17-16(20)18-12-4-3-5-13(9-12)19(21)22/h3-9H,10H2,1-2H3,(H2,17,18,20) |
InChI-Schlüssel |
WLWFDCHYQDWVRF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


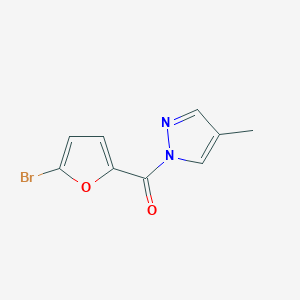
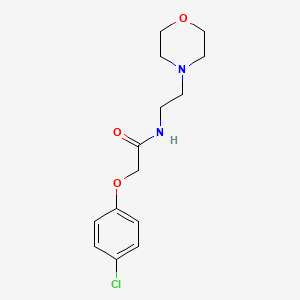
![1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B10970152.png)
![N-(4-Chloro-2,5-dimethoxyphenyl)-2-{methyl[(1-methyl-1H-pyrazol-4-YL)methyl]amino}acetamide](/img/structure/B10970181.png)
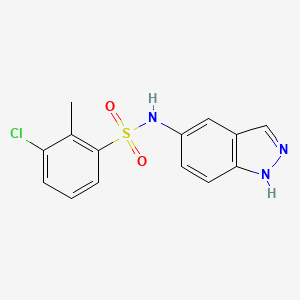
![N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furamide](/img/structure/B10970189.png)

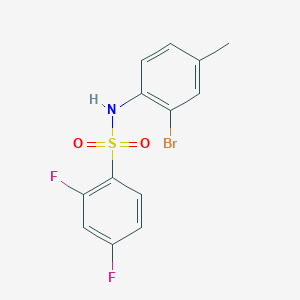
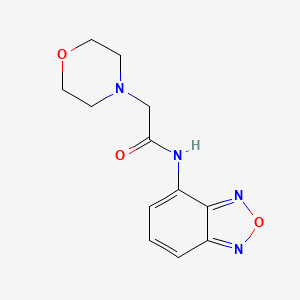
![Phenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone](/img/structure/B10970208.png)
![4-(propan-2-yl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B10970214.png)
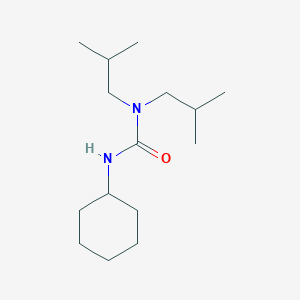
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(propan-2-yl)benzamide](/img/structure/B10970232.png)
![ethyl {[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}(oxo)acetate](/img/structure/B10970234.png)
